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molecular formula C10H14BrNO3S B8282919 4-(3-bromopropoxy)-N-methylbenzenesulfonamide

4-(3-bromopropoxy)-N-methylbenzenesulfonamide

Cat. No. B8282919
M. Wt: 308.19 g/mol
InChI Key: MYCGRTLDHSMRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332739

Procedure details

3.4 g of 4-(3-bromopropoxy)benzenesulfonic acid chloride was suspended in water, and 6.2 ml a 20% aqueous methylamine solution was added to the suspension under ice cooling. The solution was stirred at room temperature for 2 hours and then extracted with chloroform (50 ml×2), and drying and concentration followed to obtain 2.9 g (yield: 87%) of 4-(3-bromopropoxy)-N-methylbenzenesulfonamide in an oily state.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.[CH3:16][NH2:17]>O>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:17][CH3:16])(=[O:14])=[O:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (50 ml×2)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=C1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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